BenchChemオンラインストアへようこそ!

(3-Isopropoxyphenyl)methanamine

Medicinal Chemistry Isomer Differentiation Physicochemical Profiling

(3-Isopropoxyphenyl)methanamine is the meta-isopropoxy-substituted benzylamine building block explicitly claimed in WO2007011810A1 for BACE1 inhibitor scaffolds targeting Alzheimer's disease. Its meta-substitution pattern and branched isopropoxy group provide distinct steric bulk and electronic parameters (predicted pKa 9.12) that cannot be replicated by para-isomers or linear alkoxy analogs—ensuring fidelity to patented synthetic routes and QSAR models for 5HT2A, SERT, and hERG targets. Supplied as a solid for precise stoichiometric control. ≥95% purity, ambient shipment.

Molecular Formula C10H16ClNO
Molecular Weight 201.69
CAS No. 400771-44-0
Cat. No. B3012728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Isopropoxyphenyl)methanamine
CAS400771-44-0
Molecular FormulaC10H16ClNO
Molecular Weight201.69
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)CN
InChIInChI=1S/C10H15NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3
InChIKeyCXDSXQYINHMZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Isopropoxyphenyl)methanamine (CAS 400771-44-0) Procurement and Technical Specifications for Medicinal Chemistry Research


(3-Isopropoxyphenyl)methanamine, also known as 3-isopropoxybenzylamine, is a substituted benzylamine building block featuring a meta-isopropoxy group on the phenyl ring . The compound is listed as an intermediate in patent literature for the synthesis of beta-secretase inhibitors targeting Alzheimer's disease [1]. With a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol, the compound has a predicted pKa of 9.12 ± 0.10 and a predicted density of 0.990 ± 0.06 g/cm³ . The meta-substitution pattern distinguishes it from the corresponding para-isomer (CAS 21244-34-8), which is also commercially available .

Why (3-Isopropoxyphenyl)methanamine Cannot Be Replaced by Common Alkoxybenzylamine Analogs in Structure-Guided Synthesis


Substitution of (3-isopropoxyphenyl)methanamine with alternative alkoxybenzylamines introduces systematic alterations in both steric and electronic properties that can derail structure-guided synthetic campaigns. The isopropoxy substituent at the meta position creates a unique spatial and electronic environment compared to para-isomers, methoxy analogs, or n-propoxy variants . QSAR modeling of phenoxyphenyl-methanamine (PPMA) class compounds has demonstrated that substituent parameters describing size, Hammett-type donating/withdrawing effects, and steric bulk correlate with distinct biological activity profiles across 5HT2A, SERT, and hERG targets, with R² values of 0.73, 0.45, and 0.58, respectively [1]. Substituting the isopropoxy group with a smaller methoxy or a linear n-propoxy chain alters the compound's predicted pKa, lipophilicity, and hydrogen-bonding capacity, thereby modifying its reactivity in subsequent coupling reactions and its compatibility with established synthetic protocols .

(3-Isopropoxyphenyl)methanamine: Quantitative Comparator Analysis for Informed Scientific Procurement


Meta vs. Para Isomer: Positional Substitution Alters Physicochemical Profile

The meta-substituted (3-isopropoxyphenyl)methanamine exhibits distinct physicochemical properties compared to its commercially available para-isomer (4-isopropoxybenzylamine, CAS 21244-34-8). The meta-isomer has a predicted pKa of 9.12 ± 0.10 and a predicted density of 0.990 ± 0.06 g/cm³ , while the para-isomer has a reported density of 1.0 ± 0.1 g/cm³ and a boiling point of 259.2 ± 15.0 °C at 760 mmHg . The meta-isomer is described as a clear, colorless oil at ambient conditions , whereas the para-isomer is also an oil but may exhibit different solubility and reactivity profiles in common organic transformations due to altered electronic distribution across the aromatic ring.

Medicinal Chemistry Isomer Differentiation Physicochemical Profiling

Isopropoxy vs. Methoxy Substituent: Steric Bulk and Lipophilicity Impact on SAR

Replacing the isopropoxy group with a smaller methoxy substituent (3-methoxybenzylamine, CAS 5071-96-5) alters both steric and electronic properties. The target compound has a predicted pKa of 9.12 ± 0.10 , whereas 3-methoxybenzylamine has a predicted pKa of 9.03 ± 0.10 , indicating a modest but measurable increase in basicity (ΔpKa = 0.09) for the isopropoxy derivative. Additionally, 3-methoxybenzylamine has a higher density of 1.072 g/cm³ compared to 0.990 ± 0.06 g/cm³ for the isopropoxy analog , reflecting the compact nature of the methoxy group. The branched isopropoxy group introduces greater steric hindrance near the reactive amine center, which can influence regioselectivity in coupling reactions and modulate binding interactions with biological targets.

Structure-Activity Relationship Substituent Effects Lipophilicity

Role as a Validated Building Block in BACE1 Inhibitor Synthesis

(3-Isopropoxyphenyl)methanamine serves as a key intermediate in the synthesis of beta-secretase (BACE1) inhibitors for Alzheimer's disease treatment, as documented in WO2007011810A1 [1]. The patent specifically claims spiropiperidine compounds incorporating the 3-isopropoxybenzyl moiety, including but not limited to: (5R,7S)-8-(3-isopropoxybenzyl)-4-(isopropylamino)-7-methyl-1-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one and (5R,7S)-4-{[(1S)-2,2-difluorocyclopentyl]amino}-1-(3-fluorophenyl)-8-(3-isopropoxybenzyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one [2]. These compounds incorporate the 3-isopropoxybenzyl fragment derived from (3-isopropoxyphenyl)methanamine as a specific structural motif, validating its utility in a therapeutically relevant medicinal chemistry program. In contrast, the para-isomer (CAS 21244-34-8) is not explicitly claimed as a building block in this patent series for the same pharmacophore position.

Alzheimer's Disease Beta-Secretase Inhibitors Medicinal Chemistry

QSAR Validation of Alkoxyphenyl Methanamine Substituent Effects

Quantitative structure-activity relationship (QSAR) studies on the phenoxyphenyl-methanamine (PPMA) class of compounds have established that substituent parameters describing size, Hammett-type electronic effects, and steric bulk correlate with distinct biological activity profiles across multiple targets [1]. The QSAR models demonstrated R² values of 0.73 for 5HT2A activity, 0.45 for SERT activity, and 0.58 for hERG activity [1]. These findings provide class-level evidence that modifications to the alkoxy substituent on the benzylamine scaffold, such as the choice between methoxy, ethoxy, isopropoxy, or n-propoxy groups, produce measurable and predictable shifts in target engagement profiles. The isopropoxy group, with its branched alkyl chain and moderate steric bulk, occupies a distinct parameter space compared to linear alkoxy chains or smaller substituents.

QSAR Modeling Substituent Parameters Drug Design

Commercial Purity Specification Enables Reproducible Synthesis

Commercial suppliers specify a minimum purity of 95% for (3-isopropoxyphenyl)methanamine, with multiple vendors offering the compound at ≥95% purity (AKSci, Enamine, Apollo Scientific, VWR) . The compound is provided as a solid at 20°C , facilitating accurate weighing and handling for precise stoichiometric control in synthetic reactions. In contrast, the para-isomer (CAS 21244-34-8) is commercially available at 98% purity , while 3-methoxybenzylamine is offered at 97% purity . The 95% specification for the target compound represents an established industry standard that balances cost and purity for research-scale applications where absolute purity may not be required but consistency is essential.

Quality Control Reproducibility Procurement

Validated Research Applications and Procurement Scenarios for (3-Isopropoxyphenyl)methanamine


Alzheimer's Disease Drug Discovery: BACE1 Inhibitor Scaffold Development

Medicinal chemistry teams developing beta-secretase (BACE1) inhibitors for Alzheimer's disease should prioritize (3-isopropoxyphenyl)methanamine as a building block for spiropiperidine-based scaffolds. WO2007011810A1 explicitly claims multiple compounds incorporating the 3-isopropoxybenzyl moiety, including (5R,7S)-8-(3-isopropoxybenzyl)-4-(isopropylamino)-7-methyl-1-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one and (5R,7S)-4-{[(1S)-2,2-difluorocyclopentyl]amino}-1-(3-fluorophenyl)-8-(3-isopropoxybenzyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one [1][2]. Procuring this specific meta-isomer ensures fidelity to the patented synthetic route and preserves the intended SAR at the 8-position of the triazaspiro core. The para-isomer is not claimed for this pharmacophore position and would alter the spatial orientation of the aromatic ring relative to the core scaffold.

QSAR-Guided Lead Optimization of PPMA-Class CNS Agents

Researchers optimizing phenoxyphenyl-methanamine (PPMA) class compounds for CNS targets should select (3-isopropoxyphenyl)methanamine when QSAR models indicate that the steric and electronic parameters of the isopropoxy group align with desired activity profiles. Published QSAR models for 5HT2A, SERT, and hERG activities (R² = 0.73, 0.45, 0.58) demonstrate that substituent selection on the benzylamine scaffold directly modulates target engagement [1]. The branched isopropoxy group occupies a distinct parameter space compared to linear alkoxy chains, offering a specific combination of moderate steric bulk and electron-donating capacity that cannot be replicated by methoxy or n-propoxy analogs. Procurement of the correct alkoxybenzylamine is essential for maintaining consistency with QSAR predictions and ensuring reproducibility of reported structure-activity trends.

Structure-Guided Synthesis Requiring Defined Amine Basicity and Steric Profile

Synthetic chemists performing amide coupling, reductive amination, or nucleophilic substitution reactions should select (3-isopropoxyphenyl)methanamine when reaction conditions are sensitive to amine nucleophilicity or steric accessibility. The compound's predicted pKa of 9.12 ± 0.10 [1] differs measurably from the methoxy analog (pKa = 9.03 ± 0.10) [2], with the ΔpKa of 0.09 units potentially influencing the protonation equilibrium and thus the effective concentration of the nucleophilic free amine. Additionally, the branched isopropoxy group introduces greater steric hindrance adjacent to the reactive amine center compared to the compact methoxy group, which can be exploited to control regioselectivity in polyfunctional substrates or to prevent unwanted side reactions. The compound's physical form as a solid at ambient temperature [3] further facilitates precise stoichiometric control in small-scale reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Isopropoxyphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.